molecular formula C15H18N4O2 B2981502 3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide CAS No. 1795087-42-1

3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide

Cat. No.: B2981502
CAS No.: 1795087-42-1
M. Wt: 286.335
InChI Key: CLABTRXRVYZSCK-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
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Properties

IUPAC Name

3,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-14(11(2)21-18-10)15(20)17-12-6-8-19(9-12)13-5-3-4-7-16-13/h3-5,7,12H,6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLABTRXRVYZSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide, with the CAS number 1795087-42-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC15H18N4O2
Molecular Weight286.33 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate various signaling pathways by binding to G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes. The compound's unique structure allows it to exhibit selectivity towards certain targets, enhancing its potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including 3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide, exhibit significant antibacterial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various pathogens. The structure suggests that modifications can enhance its efficacy against fungal strains, making it a candidate for further investigation in antifungal drug development .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives can be influenced by various structural modifications. For instance:

  • Pyridine Substituents : The presence of a pyridine ring enhances receptor binding affinity.
  • Alkyl Substituents : Methyl groups at the 3 and 5 positions contribute to lipophilicity, improving membrane permeability and bioavailability.

Case Studies

  • In Vivo Efficacy : A study evaluating the efficacy of isoxazole derivatives in animal models demonstrated significant reductions in bacterial load in infected tissues when treated with 3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide compared to controls .
  • Toxicological Assessment : Toxicity studies have shown that while the compound exhibits potent antimicrobial activity, it also needs careful evaluation for cytotoxic effects on human cell lines. Preliminary data suggest a favorable safety profile at therapeutic doses .

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